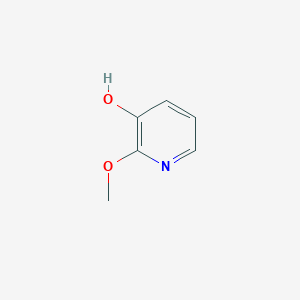

2-Methoxypyridin-3-ol

Description

2-Methoxypyridin-3-ol (CAS 13472-83-8) is a pyridine derivative with a hydroxyl group at position 3 and a methoxy group at position 2. Its molecular formula is C₆H₇NO₂, and it has a molecular weight of 125.13 g/mol . The compound is commercially available for research and industrial applications, with suppliers like CymitQuimica offering it in quantities ranging from 1g to 25g . Structurally, the hydroxyl and methoxy groups influence its polarity, solubility, and reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

These features make this compound valuable for studying structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name |

2-methoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-5(8)3-2-4-7-6/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBZAWZPZSBYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-83-8 | |

| Record name | 2-methoxypyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: One of the common methods to synthesize 2-Methoxypyridin-3-ol involves the Suzuki–Miyaura coupling reaction.

Oxidative Coupling: Another method involves the oxidative coupling of 2-methoxypyridine with suitable oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Methoxypyridin-3-ol can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Catalysts: Palladium catalysts are frequently used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various hydroxylated pyridine compounds.

Scientific Research Applications

Chemistry

2-Methoxypyridin-3-ol serves as an important building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

- Synthesis of Complex Molecules: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Ligand Development: The compound can function as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

The compound is studied for its interactions with biological systems:

- Biological Activity: Research indicates that it may exhibit antimicrobial and anticancer properties.

- Mechanism of Action: It interacts with specific molecular targets, potentially acting as an enzyme inhibitor or modulator.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary investigations suggest it may induce apoptosis in cancer cell lines.

Industry

The compound finds applications in industrial processes:

- Production of Specialty Chemicals: It is used in the synthesis of specialty chemicals and as an intermediate in manufacturing processes.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study revealed its effectiveness against common pathogens:

| Compound | Minimum Inhibitory Concentration (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 30 | Escherichia coli |

Anticancer Activity

In vitro assays have indicated that the compound can inhibit cancer cell proliferation:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Caspase activation |

| MCF7 (Breast Cancer) | 25 | Apoptosis induction |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The findings indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential for therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Activity

In another investigation focusing on human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to activate apoptotic pathways, emphasizing its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxypyridin-3-ol with structurally related pyridine derivatives, highlighting differences in substituents, molecular properties, and applications.

Key Findings:

Substituent Effects :

- Electron-Donating Groups : Methoxy (-OCH₃) groups enhance electron density on the pyridine ring, affecting reactivity in electrophilic substitutions. For example, this compound is less acidic than its hydroxylated analogs due to the electron-donating methoxy group .

- Halogenated Derivatives : Chlorine or iodine substitutions (e.g., 5-Chloro-2-methoxypyridin-3-ol) increase molecular weight and may improve metabolic stability in drug design .

Safety and Handling: Compared to 2-Aminopyridin-3-ol (), which requires stringent dust control and ventilation, this compound’s safety profile is less documented but likely demands similar precautions due to its hydroxyl group . Pyridin-2-ol (CAS 72762-00-6) shares a hydroxyl group but lacks methoxy substitution; its safety data emphasize skin and eye protection, suggesting analogous measures for this compound .

Synthetic Utility :

- Methoxy groups are often introduced via alkylation (e.g., methoxymethyl chloride in ), a strategy applicable to this compound derivatives .

- Complex analogs like 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS 1249109-42-9) demonstrate the compound’s role in constructing bipyridine frameworks for kinase inhibitors .

Biological Activity

2-Methoxypyridin-3-ol, a derivative of pyridine, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound (C6H7NO2) is characterized by the presence of a methoxy group and a hydroxyl group on the pyridine ring. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate various biological pathways, leading to different pharmacological effects. The compound's mechanism may involve:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific kinases, which are crucial in cell signaling pathways.

- Antioxidant Activity : The compound exhibits properties that may protect against oxidative stress by scavenging free radicals.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of methoxypyridine can inhibit cancer cell proliferation through specific signaling pathways:

| Compound | Target Cells | IC50 (nM) | Mechanism |

|---|---|---|---|

| 22c | MCF-7 | 130 | PI3K/mTOR inhibition |

| 22c | HCT-116 | 20 | Induction of apoptosis |

The compound 22c, a derivative featuring similar structural elements, was observed to effectively block the phosphorylation of AKT, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. A study on related compounds demonstrated significant anti-inflammatory activity, suggesting that modifications in the pyridine structure can enhance this effect . The exact pathways remain under investigation but may involve modulation of pro-inflammatory cytokines.

Case Studies

- Study on Metabolic Syndrome : A study explored the effects of methoxy-substituted compounds in models of metabolic syndrome. The results indicated that these compounds could induce beneficial metabolic changes and improve glycemic profiles in high-fat diet scenarios .

- Bioconversion Studies : Research utilizing Burkholderia sp. MAK1 demonstrated the biocatalytic potential of pyridine derivatives, including this compound. The study illustrated how this microorganism could hydroxylate various pyridine derivatives, indicating potential applications in bioremediation or synthetic biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.